2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione
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Overview
Description
2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,2,4-triazole ring and the spiro linkage imparts significant biological and chemical properties to this compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of thiosemicarbazide with a suitable ketone or aldehyde under acidic or basic conditions. One common method involves the use of meglumine as a green catalyst in water, which provides an eco-friendly and efficient route to the desired product . The reaction is usually carried out at room temperature, and the product is obtained in high yield with simple purification procedures.
Industrial Production Methods
Industrial production of this compound may involve solvent-free one-pot synthesis methods, which are advantageous due to their reduced environmental impact and cost-effectiveness. Microwave irradiation is often employed to accelerate the reaction and improve yields . This method allows for the synthesis of the compound without the need for solvents, making it a greener alternative to traditional methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity and biological properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects. For example, it may inhibit the activity of mitochondrial dehydrogenases, which are crucial for cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolidine-3-thione: Shares the triazolidine ring but lacks the spiro linkage and chlorophenyl group.
Spiropiperidinyl-1,2,4-triazolidine-3-thione: Similar spiro structure but different substituents on the triazolidine ring.
4-(4-Bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains similar triazole and chlorophenyl groups but different overall structure.
Uniqueness
2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its specific combination of the spiro linkage, triazolidine ring, and chlorophenyl group. This unique structure imparts distinct biological activities and reactivity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C15H20ClN3S |
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Molecular Weight |
309.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C15H20ClN3S/c1-2-11-7-9-15(10-8-11)17-14(20)19(18-15)13-5-3-12(16)4-6-13/h3-6,11,18H,2,7-10H2,1H3,(H,17,20) |
InChI Key |
VDMQEYPKTMKDTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)NC(=S)N(N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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